molecular formula C12H17NO3 B1655641 (3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal CAS No. 39964-84-6

(3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal

Cat. No.: B1655641
CAS No.: 39964-84-6
M. Wt: 223.27 g/mol
InChI Key: ISDDMVDVRURZNA-UHFFFAOYSA-N
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Description

(3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal typically involves the reaction of 3-methoxybenzaldehyde with an appropriate amine and acetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

(3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: It may be explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

(3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal can be compared with other similar compounds, such as:

  • Benzylideneacetone

  • Acetaldehyde derivatives

  • Methoxy-substituted benzaldehydes

These compounds share structural similarities but may differ in their reactivity and applications

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-(3-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-14-11-6-4-5-10(7-11)8-13-9-12(15-2)16-3/h4-8,12H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDDMVDVRURZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522659
Record name (E)-N-(2,2-Dimethoxyethyl)-1-(3-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39964-84-6
Record name (E)-N-(2,2-Dimethoxyethyl)-1-(3-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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